molecular formula C7H6Cl2N2 B3050364 3,4-Dichlorobenzamidine CAS No. 25412-64-0

3,4-Dichlorobenzamidine

Cat. No.: B3050364
CAS No.: 25412-64-0
M. Wt: 189.04 g/mol
InChI Key: CPEZERFURQWJFJ-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzamidine is an organic compound with the molecular formula C7H6Cl2N2 It is a derivative of benzamidine, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzamidine can be synthesized from benzenecarboximidic acid, 3,4-dichloro-, ethyl ester. The synthesis involves the reaction of the ester with ammonia or an amine under controlled conditions to yield the amidine derivative .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of benzamidine or its derivatives

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzamidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzamidines can be formed.

    Oxidation Products: Oxidation can lead to the formation of benzamides or benzoic acids.

    Reduction Products: Reduction typically yields amines or other reduced derivatives.

Scientific Research Applications

3,4-Dichlorobenzamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzamidine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of serine proteases, which are enzymes involved in various physiological processes. By binding to the active site of these enzymes, this compound prevents their normal function, leading to a range of biological effects .

Comparison with Similar Compounds

  • 3,5-Dichlorobenzamidine
  • 2,4-Dichlorobenzamidine
  • 2,6-Dichlorobenzamidine

Comparison: 3,4-Dichlorobenzamidine is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 3,5-Dichlorobenzamidine, the 3,4-substitution pattern may result in different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

3,4-dichlorobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEZERFURQWJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486482
Record name 3,4-DICHLOROBENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25412-64-0
Record name 3,4-DICHLOROBENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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